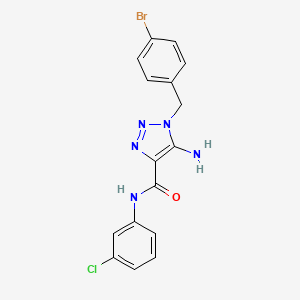
5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Triazoles are often used as scaffolds for the development of new drugs due to their stability and the ease with which they can be modified chemically.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes, a process that can be catalyzed by various metals. In the case of 5-amino-1,2,3-triazole-4-carboxylates, a ruthenium-catalyzed cycloaddition method has been developed to achieve regiocontrolled synthesis and avoid the Dimroth rearrangement, which can complicate the synthesis of such compounds . Although the specific synthesis of 5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is not detailed in the provided papers, similar compounds have been synthesized using related methods, such as the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, which was achieved through a five-step process starting from 4-chlorobenzenamine .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is known to confer rigidity and a planar conformation, which can be beneficial for interactions with biological targets. The crystal structure of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has been determined, providing insights into the potential binding modes of these molecules .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, which allow for further functionalization and the creation of more complex molecules. For instance, the Sandmeyer reaction has been used to selectively introduce aryl groups into the triazole ring, as demonstrated in the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . The versatility of triazole chemistry enables the development of compounds with a wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine and chlorine, can affect the lipophilicity and electronic properties of the molecule, potentially impacting its biological activity. The amino group in the 5-position of the triazole ring can serve as a hydrogen bond donor or acceptor, which is important for the interaction with biological targets. The carboxamide moiety can also contribute to the compound's solubility and its ability to engage in hydrogen bonding. These properties are crucial when considering the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
科学的研究の応用
Synthesis and Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) developed novel 1,2,4-triazole derivatives and found some of these compounds to possess good or moderate activities against test microorganisms, showcasing the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Triazole derivatives have also been explored for their anticancer potential. Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them against a panel of 60 cell lines from nine cancer types, finding that four compounds exhibited anticancer activity (Bekircan et al., 2008).
Synthetic Methodologies for Triazole Derivatives
Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition to synthesize 5-amino-1,2,3-triazole-4-carboxylates, which can be used as scaffolds for peptidomimetics or biologically active compounds. This method offers a way to prepare triazole-based structures while avoiding the Dimroth rearrangement, thus expanding the toolbox for synthesizing triazole derivatives (Ferrini et al., 2015).
将来の方向性
The future directions for research on ABTZ and similar compounds could include further exploration of their synthesis and potential biological activities. For instance, the antibacterial activity of similar compounds against Salmonella typhi suggests potential applications in the treatment of bacterial infections .
特性
IUPAC Name |
5-amino-1-[(4-bromophenyl)methyl]-N-(3-chlorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5O/c17-11-6-4-10(5-7-11)9-23-15(19)14(21-22-23)16(24)20-13-3-1-2-12(18)8-13/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZFCTOZTKXPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-bromobenzyl)-N-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

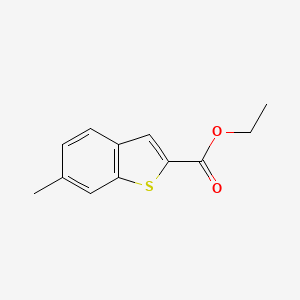
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)
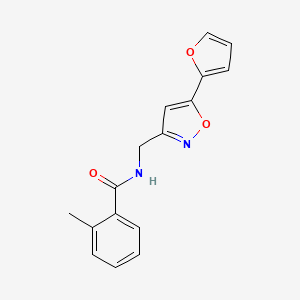
![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)
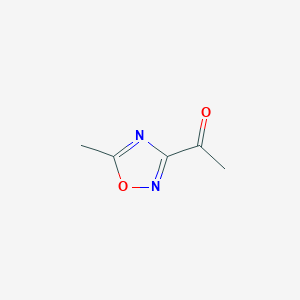
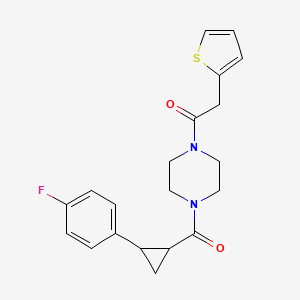
![3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508399.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)
![((3AR,4R,6R,6AR)-6-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-2,2-dimethyltetrahydrofuro[3,4-D][1,3]dioxol-4-YL)methanol](/img/structure/B2508406.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2508408.png)
![3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2508410.png)